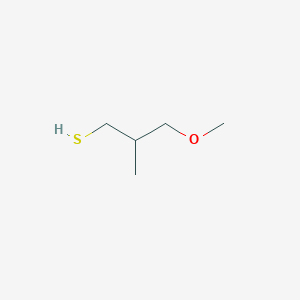

3-Methoxy-2-methylpropane-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12OS |

|---|---|

Molecular Weight |

120.22 g/mol |

IUPAC Name |

3-methoxy-2-methylpropane-1-thiol |

InChI |

InChI=1S/C5H12OS/c1-5(4-7)3-6-2/h5,7H,3-4H2,1-2H3 |

InChI Key |

ZIGVKJKWANFLKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)CS |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxy 2 Methylpropane 1 Thiol

Established Synthetic Pathways for Branched Thiols with Ether Functionality

The construction of the thiol group onto a pre-existing ether-containing backbone is a common and effective strategy. This can be achieved primarily through nucleophilic substitution or catalytic processes.

Nucleophilic substitution, particularly the Sₙ2 reaction, is a cornerstone of C-S bond formation. beilstein-journals.orgnih.gov This method involves the reaction of a suitable electrophile—typically an alkyl halide or sulfonate derived from the corresponding alcohol—with a sulfur-based nucleophile.

A plausible route to 3-Methoxy-2-methylpropane-1-thiol (B6149560) would begin with 3-methoxy-2-methylpropan-1-ol (B2357497). The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide. This activated intermediate can then react with a thiolating agent.

Common sulfur nucleophiles include:

Sodium Hydrosulfide (NaSH): A direct and potent nucleophile for introducing the -SH group. A significant drawback is the potential for the newly formed thiol to be deprotonated under basic conditions and react with another molecule of the alkyl halide, leading to the formation of a sulfide (B99878) byproduct. jove.comlibretexts.org

Thiourea (B124793): This reagent offers a reliable alternative that avoids the formation of sulfide byproducts. libretexts.org The reaction proceeds via an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed, typically under basic conditions, to yield the desired thiol. jove.com

The general scheme for this Sₙ2 approach is as follows:

Activation of the Alcohol: 3-methoxy-2-methylpropan-1-ol is reacted with an agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate or mesylate.

Nucleophilic Attack: The resulting sulfonate ester is then treated with a sulfur nucleophile like NaSH or thiourea.

Workup/Hydrolysis: If thiourea is used, a final hydrolysis step is required to release the free thiol.

Table 1: Comparison of Common Sulfur Nucleophiles for Sₙ2 Reactions This table is interactive. You can sort and filter the data.

| Nucleophile | Key Advantages | Key Disadvantages | Typical Conditions |

|---|---|---|---|

| Sodium Hydrosulfide (NaSH) | Simple, one-step process. | Risk of sulfide byproduct formation. jove.com | Polar aprotic solvent (e.g., DMF, acetone). |

| Thiourea ((NH₂)₂C=S) | Avoids sulfide byproduct formation. libretexts.org | Two-step process (salt formation and hydrolysis). | Alcohol/water solvent for salt formation; aqueous base for hydrolysis. jove.com |

| Potassium Thioacetate (KSAc) | Good nucleophile; produces a thioester intermediate. | Requires a subsequent hydrolysis or reduction step. | Polar aprotic solvent. |

Catalytic methods provide an alternative, often more atom-economical, route to thiols. These reactions can involve the direct conversion of alcohols or the reduction of thioester derivatives.

Acid-Catalyzed Thiolation of Alcohols: The direct reaction of an alcohol with hydrogen sulfide (H₂S) in the presence of an acid catalyst can produce thiols. researchgate.net This approach is attractive from a green chemistry perspective as the primary byproduct is water. nih.gov Solid acid catalysts, such as silica-alumina or certain metal oxides, are often employed. researchgate.netnih.gov However, the selectivity for the thiol over the competing ether formation can be a challenge and is highly dependent on the catalyst and reaction conditions. nih.gov For a substrate like 3-methoxy-2-methylpropan-1-ol, catalysts with a balance of weak Lewis acid sites and strong base sites have been shown to be selective for thiol formation. researchgate.net

Catalytic Hydrogenation of Thioesters: A highly selective method for generating thiols and alcohols is the catalytic hydrogenation of thioesters. acs.org This pathway would involve:

Synthesis of 3-methoxy-2-methylpropanoic acid.

Conversion of the carboxylic acid to a thioester, for example, by reaction with a thiol like ethanethiol (B150549) under coupling conditions. organic-chemistry.org

Hydrogenation of the thioester using a specialized catalyst, such as an acridine-based ruthenium complex, which is tolerant to the thiol product that is formed. acs.org This reaction efficiently yields both the desired this compound and the alcohol corresponding to the thioester group. acs.org

Exploration of Novel Synthetic Routes

Modern synthetic chemistry emphasizes not only the formation of the target molecule but also the control of its stereochemistry and the environmental impact of the process.

The "2-methyl" substituent in this compound creates a stereocenter at the C2 position. Therefore, enantiomerically pure versions of this compound could be synthesized using stereoselective methods. A common strategy relies on the Sₙ2 displacement of a leaving group from a chiral substrate, which proceeds with inversion of configuration. beilstein-journals.orgnih.gov

The synthesis could start from a commercially available chiral precursor, such as (R)- or (S)-2-methyl-1,3-propanediol. A selective methylation of the primary hydroxyl group at C3 would yield the chiral 3-methoxy-2-methylpropan-1-ol. From there, the synthesis would proceed as described in section 2.1.1. Activation of the remaining primary alcohol and subsequent Sₙ2 reaction with a sulfur nucleophile would invert the stereocenter only if the chiral carbon itself was the site of substitution, which is not the case here. Therefore, the chirality established by the starting material would be retained in the final product.

Alternatively, asymmetric synthesis techniques can be employed to create the chiral center during the reaction sequence. nih.govresearchgate.net

Green chemistry principles aim to design chemical processes that are environmentally benign. mdpi.com Several strategies can be applied to the synthesis of this compound.

Catalysis: The use of reusable heterogeneous catalysts, such as the solid acid catalysts mentioned for direct alcohol thiolation, minimizes waste compared to stoichiometric reagents. nih.gov Photocatalytic methods, using visible light as a sustainable energy source and O₂ as a green oxidant, have also been developed for related transformations. acs.org

Atom Economy: Reactions that maximize the incorporation of starting materials into the final product are preferred. The direct catalytic conversion of the corresponding alcohol and H₂S to the thiol is highly atom-economical, producing only water as a byproduct. nih.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions is a key goal. mdpi.com Thiol-ene reactions, a type of radical-mediated hydrothiolation, have been successfully performed in green solvents and under continuous flow conditions, offering an efficient and safer synthetic methodology. rsc.orgrsc.org

Table 2: Green Chemistry Approaches Applicable to Thiol Synthesis This table is interactive. You can sort and filter the data.

| Green Principle | Synthetic Application | Example/Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of solid acid catalysts for alcohol thiolation. | Reusable catalyst (e.g., silica-alumina), reduces waste. | nih.gov |

| Atom Economy | Direct substitution of alcohols with H₂S. | Water is the only byproduct. | researchgate.netnih.gov |

| Sustainable Energy | Photocatalytic radical additions. | Utilizes visible light as an energy source. | acs.org |

| Green Solvents | Thiol-ene reactions in aqueous systems. | Reduces reliance on volatile organic compounds (VOCs). | rsc.org |

| Renewable Feedstocks | Synthesis from biomass-derived precursors. | Reduces dependence on petroleum sources. | acs.orgrsc.org |

Purification and Isolation Techniques for Achieving Research-Grade Purity

The purification of thiols requires special care due to their propensity for oxidation, primarily to disulfides, especially in the presence of air or trace metals. nih.govstackexchange.com Achieving research-grade purity necessitates methods that mitigate this risk.

Chromatography: Standard column chromatography can be used for purification, but it is often recommended to be performed quickly and sometimes with solvents degassed to remove oxygen. chemicalbook.com

Distillation: For volatile thiols, distillation under reduced pressure and an inert atmosphere (e.g., nitrogen or argon) can be an effective purification method.

Covalent Chromatography: A highly specific method involves the use of resins like Thiopropyl-Sepharose. gbiosciences.com The thiol covalently binds to the resin via a disulfide exchange reaction. After washing away all non-thiol impurities, the pure thiol is eluted by adding a reducing agent such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. gbiosciences.com

Reversible Derivatization: Thiols can be temporarily converted into more stable derivatives, such as heterodisulfides, which are easier to handle and purify chromatographically. researchgate.net The pure derivative is then isolated, and the thiol is regenerated by a simple reduction step. researchgate.net This approach can circumvent problems like oxidation during purification. researchgate.net

Effective purification often involves a combination of these techniques, along with careful handling under inert conditions to prevent degradation of the final product. stackexchange.com

Advanced Spectroscopic and Analytical Characterization in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-methoxy-2-methylpropane-1-thiol (B6149560) (Structure: CH₃-O-CH₂-CH(CH₃)-CH₂-SH), ¹H and ¹³C NMR would provide definitive evidence for its structure.

Based on the structure, the following proton (¹H) and carbon (¹³C) environments are expected. The predicted chemical shifts are based on standard values for similar functional groups and alkyl fragments. docbrown.infospectrabase.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

| -SH | ~1.3 - 1.6 | Triplet (t) | -CH₂- |

| -CH₂-SH | ~2.5 - 2.7 | Doublet of Triplets (dt) | -CH-, -SH |

| -CH (CH₃)- | ~1.8 - 2.1 | Multiplet (m) | -CH₂-, -CH₃, -CH₂O- |

| -O-CH ₃ | ~3.3 - 3.4 | Singlet (s) | None |

| -CH(CH ₃)- | ~0.9 - 1.1 | Doublet (d) | -CH- |

| -O-CH ₂- | ~3.4 - 3.6 | Doublet (d) | -CH- |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₂-SH | ~25 - 35 |

| -C H(CH₃)- | ~30 - 40 |

| -O-C H₂- | ~70 - 80 |

| -O-C H₃ | ~55 - 60 |

| -CH(C H₃)- | ~15 - 20 |

To confirm the connectivity of atoms, multi-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A 2D COSY spectrum would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the -SH proton and the adjacent methylene (B1212753) (-CH₂-) protons, and the couplings within the -CH₂-CH(CH₃)-CH₂- backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For this compound, an HMBC spectrum would show a correlation between the methoxy (B1213986) protons (-OCH₃) and the methylene carbon (-OCH₂-), confirming the ether linkage.

The presence of a stereocenter and rotatable single bonds suggests that this compound may exist in multiple conformational states. Dynamic NMR (DNMR), which involves recording spectra at variable temperatures, could be used to study these dynamics. By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for bond rotation and the relative populations of different conformers. Such studies could reveal, for example, the rotational barrier around the C-S bond or the C-O bond, providing insight into the molecule's three-dimensional structure and flexibility.

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the expected exact mass can be calculated from its molecular formula, C₅H₁₂OS.

Molecular Formula: C₅H₁₂OS

Monoisotopic Mass: 120.06057 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be able to confirm this exact mass to within a few parts per million (ppm), distinguishing it from other ions with the same nominal mass but different elemental compositions.

Predicted Key Fragments in the Mass Spectrum of this compound

The fragmentation of the molecular ion [C₅H₁₂OS]⁺• would likely proceed through several predictable pathways, including alpha-cleavage and loss of neutral molecules.

| m/z | Possible Fragment Ion | Likely Origin |

| 120 | [C₅H₁₂OS]⁺• | Molecular Ion |

| 89 | [C₄H₉S]⁺ | Loss of -OCH₃ (methoxyl radical) |

| 87 | [C₅H₁₁O]⁺ | Loss of -SH (thiol radical) |

| 75 | [C₃H₇S]⁺ | Cleavage of C-C bond adjacent to sulfur |

| 57 | [C₄H₉]⁺ | Loss of -CH₂SH group |

| 45 | [CH₂OCH₃]⁺ | Alpha-cleavage at the ether linkage |

| 47 | [CH₂SH]⁺ | Alpha-cleavage at the thiol group |

Analysis of these fragment ions allows for the reconstruction of the molecule's structure and can be used to identify it within a complex reaction mixture. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. These techniques are excellent for confirming the presence of the key thiol (-SH) and ether (C-O-C) groups in this compound and for monitoring reactions involving these groups. nist.gov

Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| S-H | Stretch | 2550 - 2600 | Weak (IR), Strong (Raman) |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-O-C | Asymmetric Stretch | 1080 - 1150 | Strong |

| C-S | Stretch | 600 - 750 | Weak to Medium |

The S-H stretching vibration is particularly characteristic. While it appears as a weak band in the IR spectrum, it typically gives rise to a strong, sharp peak in the Raman spectrum, making Raman spectroscopy a complementary and powerful tool for identifying thiols. chemicalbook.com The strong C-O-C stretching band in the IR spectrum would be a clear indicator of the ether functionality. These techniques can be used in real-time to monitor chemical reactions, such as the oxidation of the thiol to a disulfide or the cleavage of the ether bond, by observing the disappearance of reactant peaks and the appearance of product peaks.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. While not typically used for bulk liquid analysis, XPS is crucial for studying the interaction of molecules like this compound with surfaces. A likely application would be the formation of a self-assembled monolayer (SAM) on a metal surface, such as gold, which is a common strategy for surface functionalization.

In such an experiment, the thiol group would chemisorb onto the gold surface, forming a thiolate-gold bond. XPS analysis would provide detailed information about the composition and bonding within this monolayer.

Predicted XPS Binding Energies for a this compound SAM on Gold

| Element | Core Level | Chemical State | Predicted Binding Energy (eV) |

| Sulfur | S 2p₃/₂ | Au-S-R (Thiolate) | ~162.0 |

| Sulfur | S 2p₃/₂ | R-S-H (Physisorbed) | ~163.5 |

| Oxygen | O 1s | C-O -C (Ether) | ~532.5 - 533.5 |

| Carbon | C 1s | C -C, C -H | ~285.0 |

| Carbon | C 1s | C -S | ~286.0 |

| Carbon | C 1s | C -O | ~286.5 |

The S 2p spectrum is particularly diagnostic. The binding energy for a sulfur atom chemically bonded to gold (~162.0 eV) is distinctly lower than that of a free or physisorbed thiol (~163.5 eV). researchgate.netresearchgate.net Furthermore, analysis of the O 1s and C 1s regions would confirm the presence and integrity of the methoxy group on the surface. Angle-resolved XPS (ARXPS) could further be used to determine the orientation and thickness of the molecular layer, providing a comprehensive picture of the surface chemistry.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic methods are paramount in the separation of this compound from reaction mixtures, starting materials, and byproducts. The choice of technique is primarily dictated by the volatility and polarity of the analytes. These methods are not only crucial for isolating the compound but also for verifying its purity, a critical aspect in mechanistic studies and the synthesis of novel molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and extensively used analytical technique for the separation and identification of volatile and semi-volatile compounds. nih.gov Given the likely volatility of this compound due to its molecular weight and functional groups, GC-MS serves as an ideal tool for its analysis. The technique couples the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample containing this compound would be injected into the gas chromatograph. The compound would then be vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its identification under specific chromatographic conditions.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides valuable structural information. For this compound, key fragments would be expected from the cleavage of C-S, C-O, and C-C bonds. For instance, the fragmentation of the structurally similar 2-methylpropane results in a prominent peak at m/z 43, corresponding to the isopropyl cation [(CH3)2CH]+. docbrown.info Similarly, the mass spectrum of 1-propanethiol (B107717) shows characteristic fragments that aid in its identification. chemicalbook.com

Below is a hypothetical data table illustrating the typical parameters for a GC-MS analysis of this compound.

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI), 70 eV |

| MS Scan Range | m/z 35-350 |

| Expected Molecular Ion (M+) | m/z 120 |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For the analysis of non-volatile derivatives or impurities that may be present alongside this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the context of analyzing a thiol-containing compound like this compound, reversed-phase HPLC is a common approach. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions of the analyte with the stationary phase. More polar compounds will elute earlier, while less polar compounds will be retained longer.

Detection in HPLC can be achieved through various detectors, with UV-Vis spectroscopy being common. However, for compounds lacking a strong chromophore, such as simple thiols, derivatization with a UV-absorbing or fluorescent tag may be necessary. Alternatively, coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective detection method that does not necessarily require derivatization. nih.govnist.gov LC-MS is particularly useful for identifying non-volatile species in complex matrices. nih.gov A protocol for profiling thiols in biological samples using HPLC-MS has been described, which involves specific extraction and derivatization steps to accurately quantify labile thiol species. nih.gov

The following interactive table outlines a representative set of conditions for an HPLC analysis of this compound, assuming a reversed-phase separation.

| Parameter | Value |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection | Mass Spectrometry (ESI+) |

Theoretical and Computational Chemistry of 3 Methoxy 2 Methylpropane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. wavefun.com These calculations allow for the determination of energy as a function of molecular geometry, providing a basis for understanding molecular structure, stability, and reactivity. wavefun.com

Density Functional Theory (DFT) has become a prevalent computational method for investigating the electronic properties of molecules. multidisciplinaryjournals.comnih.gov This approach is used to determine structural, electronic, and reactivity features by calculating the electron density of a system. nih.gov For 3-Methoxy-2-methylpropane-1-thiol (B6149560), DFT studies would focus on optimizing the molecular structure and analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. multidisciplinaryjournals.com The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Another key aspect of DFT studies is the generation of a Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the electronegative oxygen and sulfur atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms. nih.gov

Table 1: Illustrative Electronic Parameters from DFT Calculations for a Thiol Molecule This table presents typical parameters that would be calculated for this compound using DFT methods. The values are representative and not specific experimental or calculated data for this molecule.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | -592 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 1.8 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | 8.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.9 Debye |

| Ionization Potential | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity | The energy released when an electron is added. | -1.8 eV |

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods are employed for high-accuracy calculations of molecular properties. A primary application is geometry optimization, where the goal is to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. wavefun.com This process yields the most stable three-dimensional structure of the molecule. wavefun.com

For this compound, ab initio calculations would systematically adjust bond lengths, bond angles, and dihedral angles to locate the global energy minimum. This provides precise information about the molecule's equilibrium geometry.

Table 2: Representative Optimized Geometrical Parameters from Ab Initio Calculations This table shows examples of the types of data obtained from geometry optimization. The values are for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-S Bond Length | The distance between the carbon and sulfur atoms of the thiol group. | 1.85 Å |

| S-H Bond Length | The distance between the sulfur and hydrogen atoms of the thiol group. | 1.34 Å |

| C-O Bond Length | The distance between the carbon and oxygen atoms of the methoxy (B1213986) group. | 1.43 Å |

| C-S-H Angle | The bond angle formed by the C, S, and H atoms. | 96.5° |

| C-O-C Angle | The bond angle of the ether linkage. | 111.0° |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of a molecule and its interactions with its environment. researchgate.netmdpi.com

For this compound, MD simulations can explore the molecule's flexibility, particularly the rotation around its single bonds. This conformational analysis helps identify the most populated and energetically favorable shapes the molecule adopts. nih.gov Furthermore, by simulating the molecule in a solvent (like water), MD can provide detailed insights into intermolecular interactions, such as the formation of hydrogen bonds between the thiol or methoxy group and surrounding solvent molecules. These simulations also calculate properties like the Radius of Gyration (Rg) to assess compactness and the Solvent Accessible Surface Area (SASA) to measure solvent exposure. mdpi.com

Table 3: Typical Analyses from Molecular Dynamics Simulations This table outlines the kind of information that can be extracted from MD simulations of this compound.

| Analysis Type | Description | Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the structural stability and equilibrium of the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible and rigid regions within the molecule. mdpi.com |

| Conformational Clustering | Groups similar structures sampled during the simulation. | Identifies dominant conformations and the transitions between them. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes local solvation structure and specific intermolecular interactions. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Quantifies the strength and dynamics of hydrogen bonding with solvent or other molecules. |

Theoretical Estimation of Acidity (pKa) and Related Physicochemical Parameters

The acidity (pKa) of the thiol group is a critical physicochemical parameter that governs its ionization state in different environments. tandfonline.com Theoretical methods provide a powerful means to estimate pKa values, which can be challenging to determine experimentally. tandfonline.com

Computational approaches often involve calculating the energies of the thiol (R-SH) and its corresponding thiolate anion (R-S⁻) in both the gas phase and a solvent model. tandfonline.com Quantum chemical methods, including DFT and semiempirical methods, are used to derive descriptors such as proton affinities and the enthalpy difference between the parent thiol and its anion. tandfonline.com These calculated energy differences are then used in linear free-energy relationships to predict the aqueous pKa. Studies have shown that methods like DFT (e.g., B3LYP functional) combined with appropriate solvent models can yield strong correlations with experimental pKa values for a wide range of thiols. tandfonline.com The typical pKa for simple thiols is around 9-11. researchgate.net

Table 4: Comparison of Theoretical Approaches for Thiol pKa Estimation This table is based on general findings for thiol compounds and illustrates the methodologies applicable to this compound.

| Method | Description | Typical Accuracy (RMSE) |

|---|---|---|

| DFT (B3LYP) with SM8 Solvent Model | Calculates Gibbs free energy of deprotonation using a sophisticated solvent model. | ~0.7-0.9 pKa units |

| Semi-empirical (RM1) with SM5.4 Model | A faster computational method using parameterized equations. | ~1.0-1.2 pKa units |

| ACD/Labs PhysChem Suite | A commercial software package using a fragment-based prediction algorithm. | ~0.5-0.7 pKa units |

| SPARC | A program that uses chemical structure theory to estimate physicochemical properties. | ~0.6-0.8 pKa units |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, including the high-energy transition states that must be overcome. wavefun.com

For this compound, this modeling could be applied to study reactions such as oxidation or nucleophilic substitution. For instance, in a reaction with an OH radical, computational models can determine whether the reaction proceeds via hydrogen abstraction from the -SH group, the -CH2- group, or other sites. nih.gov The calculations involve locating the geometry of the transition state for each potential pathway and calculating its energy relative to the reactants. The activation energy (the energy barrier from reactant to transition state) determines the kinetic feasibility of a reaction pathway. nih.gov

Table 5: Illustrative Energetic Profile for a Hypothetical Reaction Step This table provides a representative example of data generated when modeling a reaction pathway for a thiol.

| Parameter | Description | Illustrative Value (kcal/mol) |

|---|---|---|

| Energy of Reactants | The combined energy of this compound and a reactant. | 0.0 (Reference) |

| Energy of Transition State (TS) | The energy maximum along the reaction coordinate. | +15.2 |

| Energy of Products | The combined energy of the reaction products. | -25.7 |

| Activation Energy (Ea) | The energy barrier for the forward reaction (E_TS - E_Reactants). | +15.2 |

Derivatization and Analogues of 3 Methoxy 2 Methylpropane 1 Thiol

Synthesis and Investigation of Novel Thioether Derivatives

The synthesis of thioether derivatives from a parent thiol is a fundamental transformation in organic chemistry. acsgcipr.org For 3-Methoxy-2-methylpropane-1-thiol (B6149560), this would typically involve the reaction of its corresponding thiolate with an electrophile, such as an alkyl halide or sulfonate. The thiolate can be readily generated by treating the thiol with a suitable base.

A variety of thioethers could be synthesized, and their properties would be dependent on the nature of the R group introduced.

Table 1: Potential Thioether Derivatives of this compound and Their General Synthetic Routes

| Derivative Name | R-Group | General Synthetic Method |

| 3-Methoxy-1-(methylthio)-2-methylpropane | Methyl | Reaction with methyl iodide |

| 1-(Ethylthio)-3-methoxy-2-methylpropane | Ethyl | Reaction with ethyl bromide |

| 1-(Benzylthio)-3-methoxy-2-methylpropane | Benzyl (B1604629) | Reaction with benzyl chloride |

The investigation of these novel thioether derivatives would likely focus on their spectroscopic characterization (NMR, IR, Mass Spectrometry) to confirm their structures.

Exploration of Sulfoxide (B87167) and Sulfone Analogues

The oxidation of thiols and thioethers provides access to sulfoxides and sulfones, which are compounds with distinct chemical properties and applications. The controlled oxidation of this compound or its thioether derivatives would be the primary route to these analogues.

The selective oxidation to the sulfoxide is often achieved using mild oxidizing agents, while stronger oxidants will typically lead to the corresponding sulfone. jchemrev.comorganic-chemistry.org

Table 2: Potential Sulfoxide and Sulfone Analogues and General Oxidation Conditions

| Analogue Name | Starting Material | Typical Oxidizing Agent | Product |

| 3-Methoxy-2-methylpropane-1-sulfinic acid | This compound | Hydrogen peroxide | Sulfoxide |

| 3-Methoxy-2-methylpropane-1-sulfonic acid | This compound | Potassium permanganate | Sulfone |

| 1-(Methylsulfinyl)-3-methoxy-2-methylpropane | 3-Methoxy-1-(methylthio)-2-methylpropane | Sodium periodate | Sulfoxide |

| 1-(Methylsulfonyl)-3-methoxy-2-methylpropane | 3-Methoxy-1-(methylthio)-2-methylpropane | m-Chloroperoxybenzoic acid (mCPBA) | Sulfone |

The study of these sulfoxide and sulfone analogues would involve assessing their physical properties, such as melting points and solubility, as well as their chemical reactivity.

Preparation and Study of Variously Substituted Methoxy-Thiol Analogues

The synthesis of variously substituted methoxy-thiol analogues would involve modifying the core structure of this compound. This could include altering the position of the methoxy (B1213986) group, the methyl group, or the thiol group, or introducing additional substituents.

The preparation of such analogues would likely require multi-step synthetic sequences, starting from commercially available precursors.

Table 3: Potential Substituted Methoxy-Thiol Analogues

| Analogue Name | Structural Variation |

| 2-Methoxy-2-methylpropane-1-thiol | Isomeric position of the methoxy group |

| 3-Methoxy-3-methylbutane-1-thiol | Different alkyl chain |

| 4-Methoxy-2-methylbutane-1-thiol | Longer alkyl chain |

The study of these analogues would be crucial in understanding structure-activity relationships if the parent compound were found to have any particular application.

Stereoisomeric Studies and Asymmetric Synthesis Approaches

The presence of a chiral center at the C2 position of this compound means that it can exist as a pair of enantiomers, (R)- and (S)-3-Methoxy-2-methylpropane-1-thiol.

Stereoisomeric studies would involve the separation of these enantiomers, for example, by chiral chromatography, and the characterization of their individual properties. A key aspect of this research would be the development of asymmetric synthesis methods to selectively produce one enantiomer over the other. beilstein-journals.orgnih.gov This could potentially be achieved through the use of chiral catalysts or chiral starting materials. beilstein-journals.orgnih.gov

Table 4: Potential Approaches for Asymmetric Synthesis

| Approach | Description |

| Chiral Resolution | Separation of a racemic mixture of enantiomers. |

| Asymmetric Reduction | Stereoselective reduction of a prochiral precursor. |

| Chiral Pool Synthesis | Synthesis starting from a naturally occurring chiral molecule. |

The investigation into the stereoisomers would be critical for applications where stereochemistry plays a crucial role.

Academic Research Applications and Future Directions

Role in Advanced Organic Synthesis Strategies

The presence of both a thiol and an ether functional group, along with a chiral center when isotopically labeled or substituted, suggests that 3-Methoxy-2-methylpropane-1-thiol (B6149560) could be a valuable tool in sophisticated organic synthesis.

While direct applications of this compound as a chiral auxiliary are not widely reported, the principles of asymmetric synthesis support its potential in this role. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. mdpi.com The synthesis of optically pure chiral thiols is a significant challenge but an area of active research. beilstein-journals.org Methods for the asymmetric synthesis of tertiary thiols, for instance, are being explored, highlighting the importance of chiral sulfur compounds in medicinal and biological chemistry. beilstein-journals.org

Monoterpene thiols, which are naturally occurring chiral compounds, have been successfully used as chiral auxiliaries in the synthesis of chiral aldols and diols. mdpi.com For example, pinane (B1207555) hydroxythiol has been employed to create a single diastereomer of a ketooxathiane. mdpi.com This demonstrates the potential of chiral thiols to control stereoselectivity in complex syntheses. The synthesis of chiral 3-methyl-1,2,3,4-tetrahydroisoquinoline (B1207884) derivatives has been achieved using a chiral N-benzyl-N-[1-methyl-2-(phenylsulfinyl)ethyl]formamide, showcasing the utility of sulfur-containing chiral reagents in producing optically pure molecules. nih.gov Given these precedents, an enantiomerically pure form of this compound could theoretically serve as a valuable building block or chiral auxiliary in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. organic-chemistry.org While specific MCRs involving this compound are not prominent in the literature, the thiol group is a key participant in several types of MCRs. For instance, the thia-Michael addition is a crucial step in many MCRs, allowing for the introduction of sulfur-containing fragments into the final product. acsgcipr.orgnih.gov

The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that can generate peptide-like structures. organic-chemistry.org The versatility of MCRs allows for the synthesis of a wide array of heterocyclic compounds, such as dihydropyridones and pyrazoles, by combining various starting materials. organic-chemistry.org The nucleophilic nature of the thiol group in this compound makes it a suitable candidate for participation in such reactions, potentially leading to the synthesis of novel functional molecules.

Contributions to Polymer Chemistry Research and Materials Science

The thiol group in this compound makes it a prime candidate for use in modern polymer chemistry, particularly in the formation of functional materials through "click" chemistry reactions.

Thiol-ene and thiol-Michael reactions are powerful "click" chemistry tools for polymer synthesis and modification. acsgcipr.orgwikipedia.org These reactions are characterized by high yields, rapid reaction rates, and insensitivity to oxygen, making them highly attractive for creating well-defined polymer networks. wikipedia.orgnih.gov

Thiol-Ene Polymerization: This reaction involves the radical-mediated addition of a thiol to an alkene. wikipedia.org It can be initiated by light or heat and proceeds via a step-growth mechanism, leading to homogeneous polymer networks. wikipedia.orgwestmont.edu The anti-Markovnikov addition of the thiol to the ene results in a thioether linkage. wikipedia.org Multifunctional thiols and enes can be used to create cross-linked polymer networks with tailored properties. wikipedia.orgnih.gov While research has not specifically detailed the use of this compound, its primary thiol group makes it a suitable "ene" partner in such polymerizations. This could be utilized in surface patterning or the synthesis of functional polymers. wikipedia.orgnih.gov

Thiol-Michael Polymerization: This reaction, also known as the conjugate addition of a thiol, involves the addition of a thiolate anion to an activated alkene, such as an acrylate (B77674) or acrylamide. acsgcipr.orgnih.govnih.gov The reaction is typically catalyzed by a weak base or a nucleophile like a phosphine. rsc.orgrsc.org Thiol-Michael additions are highly efficient and atom-economical, finding use in the synthesis of dendrimers, hyperbranched polymers, and for surface functionalization. acsgcipr.org The incorporation of thiols into methacrylate-based resins for dental restoratives has been shown to reduce polymerization shrinkage stress while maintaining desirable mechanical properties. nih.gov Given its reactive thiol group, this compound could be employed as a monomer in thiol-Michael polymerizations to create novel materials with integrated ether functionalities.

| Reaction Type | Mechanism | Key Features | Potential Application with this compound |

| Thiol-Ene | Radical addition of R-SH to an alkene | High yield, rapid, oxygen insensitive, anti-Markovnikov selectivity | Synthesis of functional polymers and networks, surface modification |

| Thiol-Michael | Nucleophilic conjugate addition of R-S- to an activated alkene | High efficiency, atom-economical, base or nucleophile catalyzed | Creation of biocompatible materials, dendrimers, and hydrogels |

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of materials that can adapt their structure and properties in response to external stimuli like heat or light. ethz.chresearchgate.netmdpi.com Thiol-based reactions are central to many dynamic covalent systems. harvard.edu

The reversible nature of thiol-Michael adducts and disulfide exchange reactions allows for the design of self-healing polymers, reprocessable thermosets (vitrimers), and covalent adaptable networks (CANs). mdpi.comresearchgate.net For example, thiol-ene elastomers have been developed that can reversibly switch from a gel to a fluid state upon UV irradiation, enabling applications in self-healing materials and reversible adhesives. harvard.edu The presence of excess free thiols was found to be crucial for this photodynamic behavior. harvard.edu The thiol group of this compound could be incorporated into such dynamic networks, where the reversible thiol-based linkages would impart adaptive properties to the resulting material. researchgate.net

Potential in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, is a cornerstone of this field. While there is no specific research on the self-assembly of this compound, its thiol group would allow it to form SAMs. The methoxy (B1213986) group within its structure could then be used to tailor the surface properties of the resulting monolayer, for instance, by influencing its hydrophilicity and its interactions with other molecules. The use of ethoxysilane (B94302) and methoxysilane (B1618054) functional groups to anchor organic molecules to oxide surfaces via thiol-ene coupling is a related and well-established technique. wikipedia.org

Interdisciplinary Research Opportunities Involving the Compound

While specific research on this compound is not extensively documented, the broader class of volatile sulfur compounds to which it belongs presents a wealth of interdisciplinary research opportunities. These opportunities primarily stem from the potent and often complex sensory profiles of thiols, bridging the fields of chemistry, food science, sensory science, and even human physiology.

Food Science and Flavor Chemistry: The most immediate and significant interdisciplinary application for this compound lies in the realm of food science and flavor chemistry. Volatile sulfur compounds are crucial to the characteristic aromas of a wide array of foods and beverages, including coffee, wine, tropical fruits, and various cooked products. nih.govmdpi.comnih.gov Research in this area would focus on:

Aroma Characterization: Identifying and quantifying the presence of this compound in various food matrices. This involves sophisticated analytical techniques like gas chromatography-olfactometry (GC-O) to correlate its presence with specific aroma attributes. nih.gov

Formation Pathways: Investigating the chemical and biochemical pathways through which this compound is formed in food systems, such as during fermentation, cooking, or storage. researchgate.net

Sensory Science and Neuroscience: The perception of flavor is a complex process involving not just taste and smell, but also input from other senses. The study of how this compound is perceived by humans offers fertile ground for interdisciplinary collaboration.

Odor Perception and Receptor Interaction: Research could explore the specific olfactory receptors in the human nose that are activated by this thiol, leading to a better understanding of the structure-activity relationships that govern odor perception.

In-Mouth Flavor Release and Transformation: A fascinating area of research is the in-mouth transformation of volatile compounds. Studies on other thiols have shown that their chemical structures can be altered in the mouth before reaching the olfactory receptors, potentially creating new aroma compounds. nih.gov Investigating whether this compound undergoes similar transformations could provide novel insights into the dynamic nature of flavor perception.

Materials Science: While less explored for this specific compound, the thiol functional group offers possibilities for applications in materials science. Thiols are known to react with various surfaces and can be used in the development of:

Functional Coatings and Surface Modifications: The thiol group can be utilized to anchor molecules to surfaces, potentially imparting specific properties like hydrophobicity or biocompatibility. Research could explore the use of this compound or its derivatives in creating novel surface finishes.

Polymer Chemistry: Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer synthesis. The reactivity of the thiol group in this compound could be harnessed for the development of new polymers with tailored properties.

Future Prospects and Emerging Research Avenues for this compound Chemistry

The future of research on this compound is likely to be driven by advancements in analytical instrumentation and a growing interest in the nuanced roles of trace compounds in complex systems.

Advanced Analytical and Preparative Techniques: A significant hurdle in the study of many potent flavor compounds is their low concentration and potential instability. mdpi.comresearchgate.net Future research will likely focus on:

Novel Synthesis Routes: Developing efficient and stereoselective synthetic methods for this compound to enable more detailed study of its properties and potential applications.

Ultrasensitive Detection Methods: Employing and refining advanced analytical techniques, such as multidimensional gas chromatography and high-resolution mass spectrometry, to detect and accurately quantify this compound in complex mixtures. nih.gov

Stable Isotope Labeling: Utilizing stable isotope dilution assays (SIDA) to more accurately quantify the concentration of this compound in various samples and to trace its formation and degradation pathways. nih.gov

Exploration of Biological Activity: Beyond its sensory properties, the biological activity of this compound remains an unexplored frontier. Many sulfur-containing compounds exhibit interesting biological properties. Future research could investigate:

Antioxidant Properties: Assessing the potential for this compound to act as an antioxidant, a property observed in other thiols. researchgate.net

Enzymatic Interactions: Studying the interactions of this compound with enzymes, which could have implications for its stability and transformation in biological systems.

Data-Driven Flavor Design: As more data is gathered on the sensory properties and occurrence of a wide range of flavor compounds, there is a growing potential for data-driven approaches to flavor creation and modification.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models that can predict the sensory attributes of new or uncharacterized thiols based on their molecular structure.

Flavor Recombination Studies: Utilizing the knowledge of individual aroma components like this compound to reconstruct and modulate complex flavor profiles in food and beverage applications. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.